

Analytical Techniques for the Characterization and Purity Assessment of 4-(Diphenylmethyl)piperidine

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Compound of Interest

Compound Name: 4-(Diphenylmethyl)piperidine

Cat. No.: B042399

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Introduction

4-(Diphenylmethyl)piperidine, also known as 4-benzhydrylpiperidine, is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the comprehensive analytical characterization and purity assessment of **4-(Diphenylmethyl)piperidine**, intended for researchers, scientists, and drug development professionals. The methods described herein include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust and widely used technique for determining the purity of non-volatile and thermally labile compounds like **4-(Diphenylmethyl)piperidine**. A reversed-phase HPLC method is particularly suitable for this analysis.

Experimental Protocol: Reversed-Phase HPLC

Parameter	Recommended Conditions
Instrumentation	HPLC system with a UV detector
Column	C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient	5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL
Sample Preparation	Prepare a 1 mg/mL stock solution of 4-(Diphenylmethyl)piperidine in acetonitrile. Dilute with the mobile phase to a working concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

Parameter	Expected Value
Retention Time	Approximately 7.5 - 8.5 min
Purity (by area %)	> 98%
Limit of Detection (LOD)	0.01 µg/mL
Limit of Quantitation (LOQ)	0.03 µg/mL
Linearity (r ²)	> 0.999
Recovery	98 - 102%

Workflow for HPLC Purity Assessment



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HPLC analysis workflow from sample preparation to purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of **4-(Diphenylmethyl)piperidine** and for the separation and characterization of volatile and semi-volatile impurities.

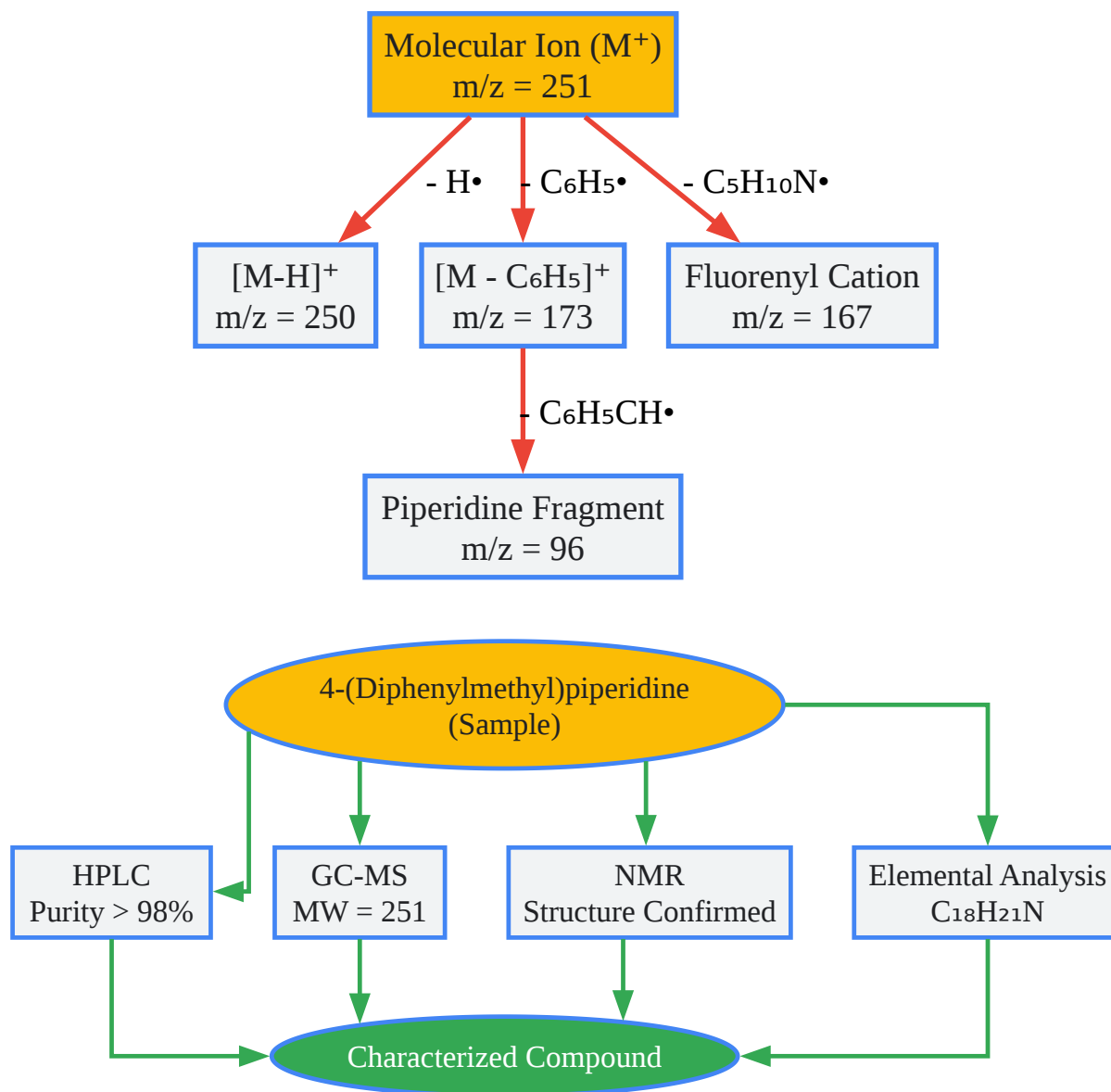
Experimental Protocol: GC-MS Analysis

Parameter	Recommended Conditions
Instrumentation	GC-MS system with an Electron Ionization (EI) source
Column	Capillary column suitable for amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m)
Carrier Gas	Helium at a constant flow of 1 mL/min
Inlet Temperature	280 °C
Oven Temperature Program	Initial temperature: 150°C, hold for 2 minutes. Ramp: 15°C/min to 300°C. Hold: 10 minutes at 300°C.
Injection Mode	Split (20:1)
Ion Source Temperature	230 °C
MS Quadrupole Temperature	150 °C
Ionization Energy	70 eV
Scan Range	m/z 40-500
Sample Preparation	Prepare a 1 mg/mL solution of 4-(Diphenylmethyl)piperidine in dichloromethane.

Data Presentation: GC-MS Fragmentation Data

Fragment Ion (m/z)	Relative Intensity (%)	Proposed Structure/Fragment
251	40	[M] ⁺ (Molecular Ion)
250	100	[M-H] ⁺
173	85	[M - C ₆ H ₅] ⁺
167	95	[C ₁₃ H ₉] ⁺ (Fluorenyl cation)
96	30	Piperidine ring fragment

Logical Relationship of GC-MS Fragmentation



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